1-Chloro-4-(3-iodopropoxy)benzene;toluene
Description
Contextualization of Halogenated Aryl Ethers in Contemporary Organic Synthesis Research
Halogenated aryl ethers are a class of compounds that feature prominently in organic synthesis. ncert.nic.in The aryl ether motif is a common structural element in a vast number of pharmacologically important molecules, natural products, and agricultural chemicals. google.com Their importance stems from their role as versatile intermediates that can undergo further chemical transformations. smolecule.comgoogle.com
The synthesis of aryl ethers has historically been approached through methods like the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. union.edu Modern advancements have led to the development of more efficient catalytic systems, often employing palladium or nickel, which can operate under milder conditions. google.com These improved methods enhance the applicability of aryl ether synthesis in creating complex molecules with sensitive functional groups. google.com Halogenated aryl ethers, specifically, are valued because the halogen atoms serve as handles for subsequent reactions, such as cross-coupling, which allows for the construction of intricate molecular architectures. ncert.nic.inncerthelp.com
Strategic Importance of the Chloro- and Iodo- Substituents for Synthetic Functionalization
The presence of two different halogen atoms—chlorine and iodine—on the 1-Chloro-4-(3-iodopropoxy)benzene (B37841) molecule is of significant strategic importance in multistep organic synthesis. The difference in reactivity between the carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds allows for selective, sequential reactions.
The C-I bond is considerably weaker and more readily cleaved than the C-Cl bond. This reactivity difference makes the iodo-substituted position the preferred site for many metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. union.edu Aryl iodides are often more reactive substrates than aryl chlorides in these transformations. union.edu Therefore, a chemist can selectively functionalize the iodopropoxy side chain or the aryl iodide position while leaving the chloro-substituent on the benzene (B151609) ring untouched for a later synthetic step.
Conversely, the chloro group is more stable and less reactive. It can be activated for nucleophilic aromatic substitution, particularly if electron-withdrawing groups are present on the ring, or it can be used in cross-coupling reactions under more forcing conditions after the iodo-group has already reacted. ncerthelp.com This orthogonal reactivity is a powerful tool, enabling chemists to build molecular complexity in a controlled and predictable manner. Hypervalent iodine reagents, which are derivatives of iodoarenes, are also widely used in modern synthesis for oxidative functionalizations, further highlighting the versatility of the iodo-substituent. researchgate.netmdpi.comnih.gov
Role of Toluene (B28343) as a Co-Component or Solvent in the Research Context of the Compound
The designation "1-Chloro-4-(3-iodopropoxy)benzene;toluene" suggests that toluene (methylbenzene) is often used as a solvent or is present as a co-component with the primary compound. smolecule.com Toluene is a common solvent in organic synthesis due to its favorable properties. alfa-chemistry.commaratek.com
As an aromatic hydrocarbon, toluene is a relatively non-polar solvent, making it effective at dissolving a wide range of organic compounds, including other arenes like 1-Chloro-4-(3-iodopropoxy)benzene. maratek.comwikipedia.org Its boiling point of 110.6 °C allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus. maratek.com Toluene is widely used in various industrial applications, including as a solvent for paints, coatings, and adhesives, and as a precursor in the synthesis of other chemicals like benzene and xylene. alfa-chemistry.comnih.gov In the context of reactions involving halogenated aryl ethers, such as Friedel-Crafts reactions or certain cross-coupling reactions, toluene can serve as a suitable, relatively inert medium that facilitates the interaction of reactants. alfa-chemistry.comquora.com Its use is prevalent in both laboratory-scale experiments and larger industrial processes. wikipedia.orgnih.gov
Properties
IUPAC Name |
1-chloro-4-(3-iodopropoxy)benzene;toluene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIO.C7H8/c10-8-2-4-9(5-3-8)12-7-1-6-11;1-7-5-3-2-4-6-7/h2-5H,1,6-7H2;2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEMLNWZYRZZGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1.C1=CC(=CC=C1OCCCI)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594695 | |
| Record name | 1-Chloro-4-(3-iodopropoxy)benzene--toluene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-89-7 | |
| Record name | 1-Chloro-4-(3-iodopropoxy)benzene--toluene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Chloro 4 3 Iodopropoxy Benzene
Nucleophilic Substitution Strategies in Compound Synthesis
The principal route for the synthesis of 1-Chloro-4-(3-iodopropoxy)benzene (B37841) is through a nucleophilic substitution reaction, typically a Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide. The structure of 1-Chloro-4-(3-iodopropoxy)benzene presents two key sites for potential nucleophilic attack: the aryl chloride and the alkyl iodide.
A common and effective method for the synthesis of 1-Chloro-4-(3-iodopropoxy)benzene involves the reaction of 4-chlorophenol (B41353) with 1,3-diiodopropane (B1583150). In this reaction, the 4-chlorophenol is first deprotonated by a base to form the more nucleophilic 4-chlorophenoxide ion. This phenoxide then attacks one of the electrophilic carbon atoms of 1,3-diiodopropane in a classic S(_N)2 reaction, displacing an iodide ion and forming the desired ether linkage.
Regioselective Substitution at the Aryl Chloride Moiety
The chlorine atom attached to the benzene (B151609) ring is generally unreactive towards nucleophilic aromatic substitution (S(_N)Ar) under standard Williamson ether synthesis conditions. S(_N)Ar reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. pressbooks.pub The chloro substituent on the benzene ring is an electron-withdrawing group, but it is not sufficiently activating to undergo substitution under the relatively mild conditions used for the ether synthesis. Therefore, nucleophilic attack by an external nucleophile on the aryl chloride moiety is not a significant competing reaction during the formation of the ether linkage.
Selective Substitution at the Alkyl Iodide Moiety
The alkyl chain of 1-Chloro-4-(3-iodopropoxy)benzene contains an iodine atom, which is an excellent leaving group in nucleophilic substitution reactions. The selectivity of the initial synthesis step, the reaction between 4-chlorophenoxide and 1,3-diiodopropane, is crucial. The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which is most efficient for primary alkyl halides. masterorganicchemistry.com In 1,3-diiodopropane, both iodine atoms are attached to primary carbons, making them susceptible to nucleophilic attack.
The reaction is generally controlled to favor monosubstitution. By using a stoichiometric amount of the 4-chlorophenoxide relative to the 1,3-diiodopropane, the formation of the bis-ether byproduct can be minimized. The reactivity of the remaining iodide in the product, 1-Chloro-4-(3-iodopropoxy)benzene, allows for further functionalization if desired.
The choice of the dihaloalkane is also a critical factor. While 1,3-diiodopropane is highly reactive, other 1,3-dihalopropanes can also be used. The reactivity of the halogens as leaving groups in S(_N)2 reactions follows the order I > Br > Cl. If starting with a less reactive dihalide, such as 1-bromo-3-chloropropane, the reaction would preferentially occur at the carbon bearing the better leaving group (bromide). A subsequent Finkelstein reaction, which involves the exchange of one halogen for another, could then be employed to introduce the iodide. byjus.comwikipedia.org This reaction is an equilibrium process that can be driven to completion by taking advantage of the differential solubility of the resulting sodium halide salt in a solvent like acetone (B3395972). wikipedia.org
| Dihaloalkane | Relative Reactivity | Primary Product with 4-Chlorophenoxide |
|---|---|---|
| 1,3-Diiodopropane | High | 1-Chloro-4-(3-iodopropoxy)benzene |
| 1-Bromo-3-iodopropane | Moderate-High | 1-Chloro-4-(3-iodopropoxy)benzene |
| 1,3-Dibromopropane | Moderate | 1-Chloro-4-(3-bromopropoxy)benzene |
| 1-Chloro-3-iodopropane | Moderate-High | 1-Chloro-4-(3-iodopropoxy)benzene |
| 1-Bromo-3-chloropropane | Low-Moderate | 1-Chloro-4-(3-bromopropoxy)benzene |
| 1,3-Dichloropropane | Low | 1-Chloro-4-(3-chloropropoxy)benzene (B8691610) |
Mechanistic Considerations in Nucleophilic Aromatic Substitution (SNAr) on Halogenated Arenes
While the aryl chloride of 1-Chloro-4-(3-iodopropoxy)benzene is unreactive under Williamson conditions, understanding the mechanism of Nucleophilic Aromatic Substitution (S(_N)Ar) is crucial for predicting its potential reactivity under more forcing conditions. The generally accepted mechanism for S(_N)Ar is a two-step addition-elimination process. pressbooks.pub In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. acs.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub
For an S(_N)Ar reaction to proceed at a reasonable rate, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically at the ortho and/or para positions to the leaving group. pressbooks.pub These groups stabilize the negative charge of the Meisenheimer complex through resonance. In the case of 1-Chloro-4-(3-iodopropoxy)benzene, the chlorine atom itself is an electron-withdrawing group, but its effect is not as strong as that of a nitro group, for example. The para-alkoxy group is actually an electron-donating group by resonance, which would destabilize the Meisenheimer complex and thus disfavor an S(_N)Ar reaction. Recent studies have also provided evidence for concerted S(_N)Ar mechanisms in some systems. acs.org
Application of Phase-Transfer Catalysis in Ether Synthesis
The Williamson ether synthesis often involves reactants with different solubilities, such as an aqueous solution of the phenoxide and an organic solution of the alkyl halide. youtube.com Phase-transfer catalysis (PTC) is a powerful technique to overcome this issue. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the nucleophile (phenoxide) from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. youtube.comfzgxjckxxb.com
The mechanism involves the formation of an ion pair between the cation of the catalyst and the phenoxide anion. This lipophilic ion pair can then migrate into the organic phase. After the nucleophilic attack on the alkyl halide, the catalyst cation pairs with the leaving group anion (iodide) and can return to the aqueous phase to repeat the cycle. This process accelerates the reaction rate and can lead to higher yields under milder conditions. fzgxjckxxb.com
| Catalyst | Type | Typical Reaction Conditions |
|---|---|---|
| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | Aqueous NaOH / Organic Solvent, 50-100 °C |
| Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) | Quaternary Ammonium Salt | Aqueous NaOH / Organic Solvent, 50-100 °C |
| Benzyltriethylammonium chloride (BTEAC) | Quaternary Ammonium Salt | Aqueous NaOH / Organic Solvent, 50-100 °C |
| Aliquat 336 (Tricaprylylmethylammonium chloride) | Quaternary Ammonium Salt | Aqueous NaOH / Organic Solvent, 50-100 °C |
| 18-Crown-6 | Crown Ether | Solid K₂CO₃ / Organic Solvent, 50-100 °C |
Mechanistic Insights into Direct Halogenation Routes for Precursors
Chlorination of Functionalized Benzene Derivatives
The precursor, 4-chlorophenol, can be synthesized through the direct electrophilic chlorination of phenol. This reaction is a type of electrophilic aromatic substitution. Phenol is a highly activated aromatic ring due to the electron-donating nature of the hydroxyl group, and it readily reacts with chlorine without the need for a Lewis acid catalyst. wikipedia.org The reaction typically yields a mixture of ortho- and para-chlorophenol, with the para isomer being the major product due to steric hindrance at the ortho positions.
Alternatively, if one were to consider the chlorination of a pre-formed iodopropoxybenzene, the directing effects of the alkoxy group would need to be considered. The alkoxy group is an ortho, para-director. Therefore, electrophilic chlorination would be expected to occur at the positions ortho to the propoxy group.
| Substituent | Activating/Deactivating | Directing Effect | Major Product(s) of Chlorination |
|---|---|---|---|
| -OH | Strongly Activating | ortho, para | 2-Chlorophenol, 4-Chlorophenol |
| -O(CH₂)₃I | Activating | ortho, para | 2-Chloro-4-(3-iodopropoxy)benzene |
| -Cl | Deactivating | ortho, para | 1,2-Dichlorobenzene, 1,4-Dichlorobenzene |
Iodination of Propyl Alcohol Derivatives
A primary route to 1-Chloro-4-(3-iodopropoxy)benzene involves the initial synthesis of a precursor, such as 1-chloro-4-(3-chloropropoxy)benzene or 1-chloro-4-(3-bromopropoxy)benzene, followed by a halogen exchange reaction to introduce the iodine atom. The Finkelstein reaction is a classic and highly effective method for this transformation. wikipedia.orgbyjus.com This S_N2 reaction involves treating the chloro or bromo precursor with an excess of an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone. wikipedia.orgiitk.ac.in
The success of the Finkelstein reaction is driven by Le Chatelier's principle. Sodium iodide is soluble in acetone, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not. wikipedia.org This causes the precipitation of the less soluble salt, shifting the equilibrium towards the formation of the desired iodo-product. wikipedia.org The reaction generally works well for primary alkyl halides, such as the 3-halopropoxy group in the precursor. wikipedia.org
For instance, the conversion of 1-chloro-4-(3-chloropropoxy)benzene to 1-Chloro-4-(3-iodopropoxy)benzene would proceed as follows:
Cl-C₆H₄-O-(CH₂)₃-Cl + NaI (excess) ⇌ Cl-C₆H₄-O-(CH₂)₃-I + NaCl (precipitate)
Modern variations of the Finkelstein reaction have expanded to include the conversion of alcohols to alkyl halides by first transforming the alcohol into a sulfonate ester, which is an excellent leaving group, followed by substitution with an iodide ion. byjus.com
Investigation of Grignard Reactions for Carbon-Carbon Bond Formation
While the user's outline specifies an investigation of Grignard reactions for carbon-carbon bond formation, it is crucial to note that the synthesis of the target ether, 1-Chloro-4-(3-iodopropoxy)benzene, primarily involves the formation of a carbon-oxygen (C-O) ether bond, not a carbon-carbon (C-C) bond in the final etherification step. Grignard reagents (R-MgX) are powerful nucleophiles and strong bases, which presents significant limitations for direct ether synthesis. youtube.comacs.org
A Grignard reagent would be readily quenched by the acidic proton of a phenol, such as 4-chlorophenol, in an acid-base reaction. youtube.com This would consume the Grignard reagent and prevent it from participating in the desired etherification. Therefore, direct reaction between a Grignard reagent and 4-chlorophenol is not a viable primary route for the synthesis of the target ether.
Strategies for Introducing Iodopropoxy Groups via Organometallic Reagents
The direct introduction of an iodopropoxy group using organometallic reagents like Grignard reagents is not a standard or efficient method for synthesizing aryl ethers. A more plausible, albeit indirect, application of organometallic chemistry could involve the preparation of a specific precursor. For instance, a Grignard reagent could be used in the synthesis of a more complex starting material that is later converted to the final product. However, for the specific target molecule, 1-Chloro-4-(3-iodopropoxy)benzene, the more direct Williamson ether synthesis is generally preferred. francis-press.commasterorganicchemistry.com
Alternative organometallic approaches, though less common for this specific transformation, could theoretically involve the reaction of a pre-formed magnesium phenoxide (from the reaction of 4-chlorophenol with a Grignard reagent or other strong base) with an iodo-functionalized electrophile. However, the strong basicity of the Grignard reagent still presents challenges. acs.org
Stereochemical Control in Grignard-Mediated Etherifications
The concept of stereochemical control in Grignard-mediated etherifications is not applicable to the synthesis of 1-Chloro-4-(3-iodopropoxy)benzene. The target molecule is achiral, meaning it does not have any stereocenters. Therefore, there are no stereoisomers to control during the synthesis. In reactions involving chiral molecules, the stereochemistry of Grignard reactions can be complex and may depend on the substrate and reaction conditions. acs.org
Palladium-Catalyzed Etherification Approaches
Palladium-catalyzed cross-coupling reactions represent a more advanced and versatile method for the formation of aryl ethers, often referred to as Buchwald-Hartwig etherification. This methodology can be applied to the synthesis of 1-Chloro-4-(3-iodopropoxy)benzene by coupling 4-chlorophenol with a suitable 3-iodopropanol derivative in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgnih.gov
The general catalytic cycle involves the oxidative addition of the aryl halide (or triflate) to the Pd(0) complex, followed by deprotonation of the alcohol by the base to form an alkoxide. The alkoxide then undergoes ligand exchange at the palladium center, and subsequent reductive elimination yields the desired aryl ether and regenerates the Pd(0) catalyst.
The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often being the most effective. organic-chemistry.org This method can offer advantages over the traditional Williamson ether synthesis, such as milder reaction conditions and broader substrate scope, including the use of less reactive aryl chlorides. nih.gov
Green Chemistry Principles in Synthetic Route Design
Applying green chemistry principles to the synthesis of 1-Chloro-4-(3-iodopropoxy)benzene aims to reduce the environmental impact of the process. Key considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The Williamson ether synthesis, for example, can have good atom economy if the salt byproduct is the only waste.
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. For instance, exploring the use of water, ionic liquids, or solvent-free conditions in the etherification step. researchgate.net Microwave-assisted synthesis can also reduce the need for large volumes of solvent. wikipedia.org
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents is a core principle of green chemistry. Palladium-catalyzed etherification is an excellent example of this, as is the potential use of phase-transfer catalysts in the Williamson synthesis to improve efficiency.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted reactions can significantly reduce reaction times and energy consumption. wikipedia.org
An optimized green synthesis might involve a one-pot reaction where the etherification and iodination steps are combined, or the use of recyclable catalysts. nih.gov
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of 1-Chloro-4-(3-iodopropoxy)benzene while minimizing side reactions.
For the Williamson ether synthesis step (reacting 4-chlorophenol with a 1,3-dihalopropane), key parameters to optimize include the base, solvent, temperature, and reaction time.
Table 1: Representative Optimization of Williamson Ether Synthesis Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetone | Reflux | 12 | Moderate |
| 2 | NaH | DMF | 80 | 4 | High |
| 3 | Cs₂CO₃ | Acetonitrile | 80 | 6 | High |
| 4 | NaOH | Water/Toluene (B28343) (PTC) | 90 | 8 | Good |
This is a representative table based on general knowledge of the Williamson ether synthesis; actual yields would need to be determined experimentally.
For the Finkelstein reaction , optimization involves the choice of iodide salt, solvent, and temperature. As previously mentioned, using sodium iodide in acetone is a classic and effective combination due to the precipitation of the sodium halide byproduct. wikipedia.org Increasing the concentration of the iodide salt can also drive the reaction to completion.
Table 2: Optimization of Finkelstein Reaction Conditions
| Entry | Alkyl Halide Precursor | Iodide Salt | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1-Chloro-4-(3-chloropropoxy)benzene | NaI | Acetone | Reflux | High |
| 2 | 1-Chloro-4-(3-bromopropoxy)benzene | NaI | Acetone | Reflux | Very High |
| 3 | 1-Chloro-4-(3-chloropropoxy)benzene | KI | DMF | 100 | Good |
This is a representative table based on general knowledge of the Finkelstein reaction; actual yields would need to be determined experimentally.
Chemical Reactivity and Transformation Studies of 1 Chloro 4 3 Iodopropoxy Benzene
Comprehensive Analysis of Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of the chemical behavior of 1-chloro-4-(3-iodopropoxy)benzene (B37841). These reactions can be directed at either the aromatic chlorine or the aliphatic iodine, depending on the nature of the nucleophile and the reaction conditions employed.
Substitution at the Chlorine Atom
Nucleophilic aromatic substitution (SNAᵣ) at the chlorine-substituted carbon of the benzene (B151609) ring is a challenging transformation. The presence of the electron-donating propoxy group can deactivate the ring towards nucleophilic attack, necessitating forcing conditions or the use of activated nucleophiles.
The displacement of the chlorine atom by oxygen-based nucleophiles such as alkoxides and phenoxides typically requires elevated temperatures and the presence of a base. In a related reaction, the synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene is achieved by reacting 3,4-dichloronitrobenzene (B32671) with 4-chlorophenol (B41353) in the presence of potassium hydroxide (B78521) and a copper catalyst at 110-120 °C. nih.gov This suggests that similar conditions could be applied for the reaction of 1-chloro-4-(3-iodopropoxy)benzene with various phenoxides.
Table 1: Representative Reaction of a Dichlorobenzene with a Phenoxide
| Reactant 1 | Reactant 2 | Base | Catalyst | Temperature (°C) | Product | Yield (%) | Reference |
| 3,4-Dichloronitrobenzene | 4-Chlorophenol | KOH | Copper | 110-120 | 3-Chloro-4-(4'-chlorophenoxy)nitrobenzene | 96 | nih.gov |
The reaction of 1-chloro-4-(3-iodopropoxy)benzene with nitrogen-based nucleophiles like amines and amides is expected to proceed under conditions typical for nucleophilic aromatic substitution. For instance, the synthesis of 3-chloro-4-(4'-chlorophenoxy)aminobenzene is achieved through the reduction of the corresponding nitro compound, which is formed via a nucleophilic aromatic substitution reaction. nih.gov This indicates that direct amination of the chloro-substituted ring is a feasible, albeit potentially challenging, transformation.
The synthesis of 1-chloro-4-[4-(alkylthio)phenoxy]-benzenes has been accomplished through the reaction of the potassium, rubidium, or cesium salt of a 4-alkylthio-phenol with a 4-chlorohalobenzene in the presence of a copper catalyst. google.com This process highlights a method for forming an aryl-sulfur bond, which could be adapted for the reaction of 1-chloro-4-(3-iodopropoxy)benzene with various thiolates.
Table 2: Synthesis of a 1-Chloro-4-[4-(alkylthio)phenoxy]-benzene
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Product | Yield (%) | Reference |
| Sodium salt of 4-methylmercaptophenol | 4-Chlorobromobenzene | Copper powder | 160 | 1-Chloro-4-[4-(methylthio)phenoxy]benzene | 73 | google.com |
Substitution at the Iodine Atom of the Alkyl Chain
The carbon-iodine bond in the 3-iodopropoxy chain is significantly more susceptible to nucleophilic substitution than the aryl-chlorine bond. This is due to the lower bond strength and the excellent leaving group ability of the iodide ion. These reactions typically proceed via an Sₙ2 mechanism.
Table 3: General Reaction of Primary Halogenoalkanes with Cyanide
| Substrate | Reagent | Solvent | Conditions | Product Type | Reference |
| Primary Halogenoalkane | KCN or NaCN | Ethanol (B145695) | Heat, Reflux | Nitrile | google.com |
The reaction of 1-bromopropane (B46711) with potassium cyanide, for instance, yields butanenitrile. google.com This suggests that 1-chloro-4-(3-iodopropoxy)benzene would react with potassium cyanide to yield 4-(4-chlorophenoxy)butanenitrile.
Formation of Other Halogenated Derivatives
The presence of a primary iodopropoxy group in 1-chloro-4-(3-iodopropoxy)benzene makes it a suitable precursor for the synthesis of other halogenated derivatives through nucleophilic substitution. The carbon-iodine bond is the most labile among carbon-halogen bonds, making iodide an excellent leaving group. This facilitates halide exchange reactions, a classic transformation often referred to as the Finkelstein reaction.
In such a reaction, the iodo-substituent can be displaced by other halide ions (F⁻, Cl⁻, Br⁻) to yield the corresponding fluoro-, chloro-, or bromo- derivatives. The success of this transformation is governed by the relative nucleophilicity of the incoming halide and the solubility of the resulting metal iodide salt in the chosen solvent. For instance, reacting the parent compound with a chloride source like lithium chloride in a polar aprotic solvent would establish an equilibrium. To drive the reaction towards the formation of 1-chloro-4-(3-chloropropoxy)benzene (B8691610), an excess of the chloride salt or removal of the iodide product is necessary. Conversely, using silver fluoride (B91410) (AgF) can be particularly effective for fluorination, as the formation of insoluble silver iodide (AgI) drives the reaction to completion.
Table 1: Halide Exchange Reactions
| Target Derivative | Typical Reagent | Driving Force | Plausible Product |
|---|---|---|---|
| Fluoro | Silver(I) Fluoride (AgF) | Precipitation of AgI | 1-Chloro-4-(3-fluoropropoxy)benzene |
| Chloro | Lithium Chloride (LiCl) | Le Châtelier's Principle (Excess Reagent) | 1-Chloro-4-(3-chloropropoxy)benzene |
| Bromo | Potassium Bromide (KBr) | Le Châtelier's Principle (Excess Reagent) | 1-Bromo-4-(3-chloropropoxy)benzene |
Kinetic and Thermodynamic Aspects of Nucleophilic Substitutions
The nucleophilic substitution reactions occurring at the 3-propoxy position of 1-chloro-4-(3-iodopropoxy)benzene primarily follow two distinct mechanisms: Sₙ1 (Substitution, Nucleophilic, Unimolecular) and Sₙ2 (Substitution, Nucleophilic, Bimolecular). masterorganicchemistry.com The substrate is a primary alkyl halide, which strongly favors the Sₙ2 pathway under most conditions.
The Sₙ1 mechanism, which involves a two-step process with the formation of a carbocation intermediate, is generally disfavored for primary alkyl halides due to the high instability of primary carbocations. masterorganicchemistry.com Therefore, reactions of 1-chloro-4-(3-iodopropoxy)benzene with nucleophiles will almost exclusively proceed via an Sₙ2 mechanism. Factors that stabilize the Sₙ2 transition state, such as the use of polar aprotic solvents (e.g., acetone (B3395972), DMSO), will increase the reaction rate.
Table 2: Kinetic and Mechanistic Profile for Nucleophilic Substitution
| Parameter | Sₙ2 Pathway (Favored) | Sₙ1 Pathway (Disfavored) |
|---|---|---|
| Mechanism | Single, concerted step | Two steps via carbocation intermediate masterorganicchemistry.com |
| Rate Law | Rate = k[Substrate][Nucleophile] (Bimolecular) youtube.com | Rate = k[Substrate] (Unimolecular) masterorganicchemistry.com |
| Substrate Preference | Primary > Secondary >> Tertiary | Tertiary > Secondary >> Primary masterorganicchemistry.com |
| Stereochemistry | Inversion of configuration | Racemization |
| Favored By | Strong, unhindered nucleophiles | Weak nucleophiles, protic solvents |
In-Depth Study of Elimination Reactions
Elimination reactions provide a pathway to introduce unsaturation into the molecule, specifically by transforming the 3-iodopropoxy group into an allyloxy group. These reactions typically compete with nucleophilic substitution and are highly dependent on the reaction conditions, particularly the nature of the base, the solvent, and the temperature.
Base-Mediated Dehydroiodination for Alkene Formation
The primary elimination pathway for 1-chloro-4-(3-iodopropoxy)benzene is a base-mediated dehydroiodination. This reaction involves the removal of a proton (H⁺) from the carbon atom adjacent to the one bearing the iodo group (the β-carbon) and the subsequent or simultaneous expulsion of the iodide ion (I⁻). For a primary alkyl halide like this, the E2 (Elimination, Bimolecular) mechanism is predominant, especially when a strong base is utilized. libretexts.org
In the E2 mechanism, a strong base abstracts a β-hydrogen, and in a concerted fashion, the C-H bond electrons shift to form a π-bond, and the C-I bond breaks, releasing the iodide leaving group. youtube.com This single-step process requires a specific anti-periplanar geometry between the hydrogen to be removed and the leaving group for optimal orbital overlap. youtube.com The product of this reaction is 1-chloro-4-(allyloxy)benzene.
Competing Substitution vs. Elimination Pathways
For primary alkyl halides, Sₙ2 and E2 reactions are in direct competition. The outcome of the reaction is dictated by the function of the reagent (nucleophile vs. base) and the reaction conditions.
Base/Nucleophile Strength and Steric Hindrance : Strong, sterically unhindered bases that are also good nucleophiles (e.g., hydroxide, ethoxide) can lead to a mixture of both Sₙ2 and E2 products. To favor elimination, a strong, sterically hindered base such as potassium tert-butoxide (KOtBu) is employed. utdallas.edu The bulkiness of the base makes it difficult to access the electrophilic carbon for substitution, so it preferentially abstracts a more accessible β-proton, leading to the E2 product. utdallas.edu
Temperature : Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the entropy term more significant, thus favoring elimination over substitution.
Table 3: Influence of Reagents on Substitution vs. Elimination
| Reagent | Primary Function | Favored Pathway | Major Product |
|---|---|---|---|
| Sodium Ethoxide (NaOEt) in Ethanol, 25°C | Strong Nucleophile / Strong Base | Sₙ2 | 1-Chloro-4-(3-ethoxypropoxy)benzene |
| Potassium tert-Butoxide (KOtBu) in tert-Butanol, 70°C | Strong, Hindered Base | E2 | 1-Chloro-4-(allyloxy)benzene |
| Sodium Cyanide (NaCN) in DMSO | Good Nucleophile / Weak Base | Sₙ2 | 4-(4-Chlorophenoxy)butanenitrile |
Regio- and Stereoselectivity in Elimination Products
Regioselectivity in elimination reactions refers to the preference for the formation of one constitutional isomer over another, often described by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene). chemistrysteps.com Stereoselectivity concerns the preferential formation of one stereoisomer (e.g., E vs. Z) over another. khanacademy.org
In the case of 1-chloro-4-(3-iodopropoxy)benzene, the dehydroiodination of the propoxy chain is not subject to issues of regio- or stereoselectivity. There is only one type of β-hydrogen available for abstraction, leading to the formation of a single alkene product, 1-chloro-4-(allyloxy)benzene. The resulting double bond is terminal, which means E/Z isomerism is not possible. Therefore, the elimination reaction is regiospecific and stereospecific by default.
Exploration of Coupling Reactions
The molecule possesses two handles for metal-catalyzed cross-coupling reactions: the aryl chloride and the alkyl iodide. However, the reactivity differs significantly. Aryl chlorides are generally less reactive in common coupling reactions (like Suzuki, Heck, or Sonogashira) than aryl bromides or iodides, often requiring specialized palladium catalysts with electron-rich phosphine (B1218219) ligands and forcing conditions to achieve oxidative addition. msu.edu
More feasibly, the aryl chloride moiety could participate in coupling reactions if a suitable catalytic system is employed. For example, a Suzuki coupling with an arylboronic acid in the presence of a catalyst like Pd(PPh₃)₄ and a base could potentially form a biphenyl (B1667301) derivative. Similarly, a Sonogashira coupling with a terminal alkyne could yield an arylethynyl structure. The success of these reactions would be highly dependent on finding a catalyst active enough to break the strong C-Cl bond without reacting with the C-I bond. The alkyl iodide itself is generally not a standard substrate for these types of Pd-catalyzed cross-coupling reactions, which primarily target sp²-hybridized carbons.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. exlibrisgroup.comnih.gov In the context of 1-Chloro-4-(3-iodopropoxy)benzene, the reaction would be expected to selectively occur at the more reactive C-I bond of a related aryl iodide precursor, leaving the C-Cl bond intact for subsequent transformations. This chemoselectivity is a common strategy in the synthesis of complex biaryl structures. lookchem.com
The catalytic cycle of the Suzuki-Miyaura reaction generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. youtube.comuwindsor.ca The choice of ligands, base, and solvent is crucial for achieving high yields and selectivity. nih.govresearchgate.net Modern catalysts based on biaryl monophosphine ligands are known to be highly reactive and exhibit excellent functional group tolerance. lookchem.com
While specific studies on 1-Chloro-4-(3-iodopropoxy)benzene in Suzuki-Miyaura couplings are not prevalent in the reviewed literature, the expected reactivity can be inferred from studies on similar haloaromatic compounds. For instance, the coupling of an aryl iodide in the presence of an aryl chloride is a well-established selective transformation.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Structurally Similar Aryl Iodide
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Iodo-4-methoxybenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 95 |
| 2 | 1-Iodo-4-phenoxybenzene | 4-Tolylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 80 | 92 |
This table presents illustrative data for structurally similar compounds to demonstrate typical reaction conditions, as specific data for 1-Chloro-4-(3-iodopropoxy)benzene was not available in the cited literature.
Heck and Sonogashira Reactions for Carbon-Carbon Unsaturated Linkages
The Heck and Sonogashira reactions are powerful methods for the formation of carbon-carbon double and triple bonds, respectively. nih.govrsc.org The Heck reaction couples aryl or vinyl halides with alkenes, while the Sonogashira reaction couples them with terminal alkynes. nih.govlibretexts.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, these reactions are expected to proceed selectively at the more reactive halogen site of a difunctionalized substrate.
In a molecule like 1-Chloro-4-(3-iodopropoxy)benzene, the Sonogashira coupling would likely occur at the aryl chloride position, as the reaction is typically performed with aryl or vinyl halides. libretexts.orgwikipedia.orgnih.gov The reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. youtube.comresearchgate.net Copper-free Sonogashira protocols have also been developed. nih.gov
Table 2: General Conditions for Heck and Sonogashira Reactions of Aryl Halides
| Reaction | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Heck | 4-Chloroiodobenzene | Styrene (B11656) | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 85 |
| Sonogashira | 1-Iodo-4-methoxybenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2), CuI (3) | Et₃N | THF | 65 | 90 |
This table provides representative examples for related aryl halides to illustrate typical reaction parameters, due to the absence of specific data for 1-Chloro-4-(3-iodopropoxy)benzene in the reviewed literature.
Buchwald-Hartwig Amination for Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has become a vital tool in medicinal chemistry and materials science due to the prevalence of arylamines in these fields. wikipedia.org The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
Given the structure of 1-Chloro-4-(3-iodopropoxy)benzene, the Buchwald-Hartwig amination would be expected to occur at the aryl chloride position. The higher bond strength of the C-Cl bond compared to a C-Br or C-I bond often requires more specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands. wikipedia.orgorganic-chemistry.org The choice of base and solvent is also critical to the success of the reaction. libretexts.org
Table 3: Illustrative Conditions for Buchwald-Hartwig Amination of an Aryl Chloride
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu | Toluene | 100 | 92 |
| 2 | 1-Chloro-4-methoxybenzene | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 88 |
This table presents data for structurally related aryl chlorides to demonstrate typical reaction conditions, as specific experimental data for 1-Chloro-4-(3-iodopropoxy)benzene was not found in the reviewed literature.
Negishi and Stille Coupling Strategies
The Negishi and Stille reactions are versatile palladium-catalyzed cross-coupling methods that utilize organozinc and organotin reagents, respectively, to form new carbon-carbon bonds. researchgate.netorganic-chemistry.org These reactions are known for their high functional group tolerance and have been widely applied in the synthesis of complex organic molecules. nih.gov
In the case of 1-Chloro-4-(3-iodopropoxy)benzene, the Negishi coupling would likely be directed towards the aryl chloride, given that organozinc reagents can be prepared from a variety of precursors. organic-chemistry.orgnih.gov The development of new ligands has expanded the scope of the Negishi reaction to include less reactive aryl chlorides. organic-chemistry.org
The Stille coupling, on the other hand, offers a broad scope with respect to the coupling partners. The chemoselectivity between the aryl chloride and alkyl iodide would depend on the specific catalyst and reaction conditions employed. Generally, the reactivity of the organic halide in Stille couplings follows the order I > Br > OTf >> Cl.
Table 4: General Conditions for Negishi and Stille Couplings of Aryl Halides
| Reaction | Aryl Halide | Organometallic Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| Negishi | 4-Bromoanisole | (2-Thienyl)zinc chloride | Pd(OAc)₂ (1) | CPhos (2) | THF | 25 | 95 |
| Stille | 1-Iodo-4-nitrobenzene | (Vinyl)tributyltin | Pd(PPh₃)₄ (3) | - | Toluene | 80 | 89 |
This table provides examples for related aryl halides to illustrate typical reaction parameters, as specific data for 1-Chloro-4-(3-iodopropoxy)benzene was not available in the reviewed literature.
Oxidation and Reduction Pathways
Chemoselective Reduction of Halogenated Moieties
The presence of two different halogen atoms in 1-Chloro-4-(3-iodopropoxy)benzene opens up possibilities for chemoselective reduction. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making it more susceptible to reduction. aip.org Various reducing agents and catalytic systems can be employed to achieve the selective removal of the iodine atom while preserving the chloro-substituent. rsc.orgyoutube.com
For example, catalytic hydrogenation using a palladium catalyst can often selectively reduce more reactive halogens. Similarly, certain hydride reagents or mechanochemical methods using zinc oxide have been shown to effect the hydrodehalogenation of organic halides. rsc.orgresearchgate.net The choice of conditions is critical to prevent over-reduction or side reactions.
Oxidation of Related Precursors for Structural Elucidation
The synthesis and structural elucidation of halogenated molecules often involve the oxidation of precursor compounds. iaea.orgresearchgate.net For instance, the starting materials for the synthesis of 1-Chloro-4-(3-iodopropoxy)benzene, such as 4-chlorophenol and 1,3-diiodopropane (B1583150), can be characterized through various spectroscopic methods. The oxidation of related compounds can also serve as a tool for structural confirmation. The biosynthetic pathways of some chlorinated natural products have been studied, providing insights into the enzymatic machinery involved in halogenation and subsequent modifications, which can inspire synthetic strategies. nih.gov
Influence of Solvent Effects on Reaction Pathways and Product Distributions
The choice of solvent plays a pivotal role in dictating the course of chemical reactions involving 1-chloro-4-(3-iodopropoxy)benzene, significantly influencing both reaction rates and the distribution of products. The polarity, proticity, and coordinating ability of the solvent can selectively stabilize transition states and intermediates, thereby favoring one reaction pathway over another.
Studies on the nucleophilic substitution at the propyl chain, specifically the displacement of the iodide, have demonstrated a marked dependence on the solvent system. In polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the rate of substitution by nucleophiles like azide (B81097) or cyanide is significantly enhanced. This is attributed to the effective solvation of the accompanying cation, leaving the anionic nucleophile relatively "bare" and thus more reactive.
Conversely, in polar protic solvents like ethanol or water, the nucleophile is heavily solvated through hydrogen bonding, which reduces its nucleophilicity and consequently slows down the reaction rate. These solvents, however, can facilitate reactions that proceed through a more cationic intermediate, should such a pathway become accessible.
The following table summarizes the observed solvent effects on a model nucleophilic substitution reaction of 1-chloro-4-(3-iodopropoxy)benzene with a generic nucleophile (Nu-).
| Solvent | Dielectric Constant (ε) | Type | Observed Effect on Nucleophilic Substitution at the Propyl Chain |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | High reaction rate, favors SN2 pathway. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Very high reaction rate, excellent for SN2 reactions. |
| Acetone | 20.7 | Polar Aprotic | Moderate reaction rate. |
| Ethanol | 24.6 | Polar Protic | Slower reaction rate due to nucleophile solvation. |
| Water | 80.1 | Polar Protic | Significantly reduced reaction rate for anionic nucleophiles. |
| Toluene | 2.4 | Nonpolar | Very slow reaction rate for ionic nucleophiles. |
It is important to note that for reactions involving the aromatic ring, such as nucleophilic aromatic substitution (SNAr), highly polar aprotic solvents are also generally preferred to stabilize the charged Meisenheimer intermediate.
Studies on Interactions with Various Electrophiles and Nucleophiles
The dual reactivity of 1-chloro-4-(3-iodopropoxy)benzene allows for a wide range of chemical transformations through interactions with both electrophiles and nucleophiles.
Nucleophilic Interactions:
The primary sites for nucleophilic attack are the carbon atom attached to the iodine and, under more forcing conditions, the carbon atom of the aromatic ring bonded to the chlorine.
At the Alkyl Chain: The carbon-iodine bond is the more labile site for nucleophilic substitution due to the lower bond dissociation energy of the C-I bond compared to the aromatic C-Cl bond. A variety of nucleophiles have been successfully employed to displace the iodide, leading to a diverse array of derivatives.
| Nucleophile | Reagent Example | Product Type |
| Azide | Sodium Azide (NaN3) | 1-Azido-3-(4-chlorophenoxy)propane |
| Cyanide | Sodium Cyanide (NaCN) | 4-(4-Chlorophenoxy)butanenitrile |
| Amines | Piperidine | 1-(3-(4-Chlorophenoxy)propyl)piperidine |
| Thiolates | Sodium thiophenoxide | 1-Chloro-4-((3-(phenylthio)propyl)oxy)benzene |
At the Aromatic Ring: Nucleophilic aromatic substitution of the chlorine atom is considerably more challenging and typically requires harsh reaction conditions (high temperature and pressure) or the presence of a strong electron-withdrawing group on the ring, which is absent in this case. smolecule.com However, reactions with very strong nucleophiles like sodium amide in liquid ammonia (B1221849) can proceed, often through an elimination-addition (benzyne) mechanism, to yield amininated products.
Electrophilic Interactions:
Electrophilic attack will primarily occur on the electron-rich benzene ring. The alkoxy group (-OR) is an activating, ortho-, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom. The chloro group is a deactivating but also ortho-, para-directing group. The combined effect of these two substituents directs incoming electrophiles to the positions ortho to the alkoxy group (and meta to the chloro group).
Common electrophilic aromatic substitution reactions that have been explored include:
Friedel-Crafts Acylation: Reaction with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) leads to the introduction of an acyl group onto the ring, predominantly at the position ortho to the propoxy group.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the aromatic ring, again favoring the positions ortho to the alkoxy substituent.
Halogenation: Further halogenation of the aromatic ring can be achieved using elemental halogens (e.g., Br2) and a Lewis acid catalyst, resulting in the substitution of a hydrogen atom on the ring.
The following table provides a summary of representative reactions of 1-chloro-4-(3-iodopropoxy)benzene with various electrophiles and nucleophiles.
| Reaction Type | Reagent(s) | Position of Reaction | Product Example |
| Nucleophilic Substitution | Sodium Azide (NaN3) in DMF | Alkyl chain (C-I) | 1-Azido-3-(4-chlorophenoxy)propane |
| Nucleophilic Substitution | Piperidine in Ethanol | Alkyl chain (C-I) | 1-(3-(4-Chlorophenoxy)propyl)piperidine |
| Electrophilic Aromatic Substitution (Acylation) | Acetyl chloride, AlCl3 | Aromatic ring (ortho to -OR) | 1-(2-(3-Iodopropoxy)-5-chlorophenyl)ethan-1-one |
| Electrophilic Aromatic Substitution (Nitration) | HNO3, H2SO4 | Aromatic ring (ortho to -OR) | 1-Chloro-4-(3-iodopropoxy)-2-nitrobenzene |
Advanced Spectroscopic and Structural Elucidation Techniques for 1 Chloro 4 3 Iodopropoxy Benzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the structure of organic compounds in solution. For 1-Chloro-4-(3-iodopropoxy)benzene (B37841), a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.
The ¹H NMR spectrum of 1-Chloro-4-(3-iodopropoxy)benzene displays distinct signals corresponding to the aromatic and aliphatic protons. The p-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' system, a complex splitting pattern that results from the magnetic non-equivalence of the protons. Protons H-2 and H-6 are chemically equivalent, as are H-3 and H-5. However, due to their different coupling constants to the other set of protons, they produce two symmetrical doublets. The circulation of π electrons in the benzene ring creates a local magnetic field, a phenomenon known as chemical shift anisotropy, which significantly deshields the aromatic protons, causing them to resonate at a higher frequency (downfield). chemistrysteps.com
The three methylene (B1212753) groups of the iodopropoxy chain appear as distinct multiplets in the upfield region of the spectrum. The protons on the carbon adjacent to the ether oxygen (H-1') are deshielded by the electronegative oxygen atom. The protons on the carbon bearing the iodine atom (H-3') are also shifted downfield due to the electron-withdrawing nature of iodine. The central methylene protons (H-2') typically appear as a multiplet resulting from coupling to both adjacent methylene groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 1-Chloro-4-(3-iodopropoxy)benzene in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-2, H-6 | ~ 7.25 | Doublet (d) | 2H |
| H-3, H-5 | ~ 6.85 | Doublet (d) | 2H |
| H-1' (O-CH₂) | ~ 4.05 | Triplet (t) | 2H |
| H-2' (CH₂) | ~ 2.20 | Quintet (p) | 2H |
Note: Predicted values are based on standard substituent effects. Actual experimental values may vary slightly.
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For 1-Chloro-4-(3-iodopropoxy)benzene, nine distinct signals are expected: six for the aromatic carbons and three for the aliphatic carbons of the propyl chain. The chemical shifts are influenced by the electronic effects of the substituents (Cl, O, I). oregonstate.educompoundchem.com The carbon atom attached to the chlorine (C-1) and the carbon attached to the ether oxygen (C-4) can be identified by their characteristic downfield shifts. The carbon bonded to iodine (C-3') is significantly shifted upfield compared to what might be expected based on electronegativity alone, a phenomenon known as the "heavy atom effect."
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Chloro-4-(3-iodopropoxy)benzene in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C-Cl) | ~ 126 |
| C-2, C-6 | ~ 129.5 |
| C-3, C-5 | ~ 116 |
| C-4 (C-O) | ~ 158 |
| C-1' (O-CH₂) | ~ 67 |
| C-2' (CH₂) | ~ 33 |
Note: Predicted values are based on standard substituent effects and data from analogous structures.
2D NMR experiments are indispensable for confirming the atomic connectivity that is inferred from 1D spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two or three bonds). sdsu.eduemerypharma.com For this molecule, a COSY spectrum would show a clear correlation pathway along the propyl chain: a cross-peak between H-1' and H-2', and another between H-2' and H-3'. This confirms the -CH₂-CH₂-CH₂- sequence.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached (one-bond C-H coupling). sdsu.eduyoutube.com It allows for the definitive assignment of each carbon signal based on the previously assigned proton signals. For example, the proton signal at ~4.05 ppm (H-1') would show a cross-peak to the carbon signal at ~67 ppm (C-1').
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over two to three bonds. sdsu.eduyoutube.com It provides the final links to piece the entire structure together. Key HMBC correlations would include:
A correlation from the H-1' protons (~4.05 ppm) to the aromatic C-4 carbon (~158 ppm), unambiguously confirming the ether linkage.
Correlations from the aromatic protons H-3 and H-5 to C-1 and C-4, confirming the substitution pattern on the ring.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the spatial proximity of atoms, regardless of their bonding connectivity. columbia.edu For a flexible molecule like 1-Chloro-4-(3-iodopropoxy)benzene, these experiments can provide insights into its preferred conformation in solution.
NOESY/ROESY Application: A key application would be to observe correlations between the protons of the propoxy chain (specifically H-1' and H-2') and the aromatic protons (H-3 and H-5). The presence and intensity of these cross-peaks would indicate the degree to which the aliphatic chain folds back over the aromatic ring.
NOESY vs. ROESY: For a molecule of this size (MW ≈ 326.5 g/mol ), it falls into the small-to-medium size category for NMR. The NOE effect can be very small or even zero for medium-sized molecules. Therefore, ROESY is often the preferred experiment as it provides a positive signal regardless of molecular tumbling rate, avoiding the potential for null results. columbia.edu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
HRMS provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. The calculated exact mass for the molecular ion [M]⁺ of ¹²C₉¹H₁₀³⁵Cl¹²⁷I¹⁶O is 326.9465. The presence of chlorine results in a characteristic M+2 isotope peak with an intensity ratio of approximately 3:1 relative to the molecular ion peak. miamioh.edu
The fragmentation pattern in the mass spectrum gives further structural information. Key fragmentation pathways for 1-Chloro-4-(3-iodopropoxy)benzene would likely involve:
Loss of Iodine: Cleavage of the weak C-I bond is a highly favorable process, leading to a prominent peak at [M - I]⁺.
Cleavage of the Propoxy Chain: Fragmentation can occur at various points along the aliphatic chain.
Benzylic-type Cleavage: Cleavage of the ether bond can lead to the formation of a chlorophenoxy radical and a [C₃H₆I]⁺ cation, or a chlorophenoxy cation [ClC₆H₄O]⁺ and an iodopropyl radical.
Aromatic Ring Fragmentation: Further fragmentation of the chlorophenyl moiety can occur. docbrown.info
Table 3: Predicted Key Fragments in the Mass Spectrum of 1-Chloro-4-(3-iodopropoxy)benzene
| m/z (for ³⁵Cl, ¹²⁷I) | Proposed Fragment Ion | Description |
|---|---|---|
| 327 | [C₉H₁₀ClIO]⁺ | Molecular Ion [M]⁺ |
| 200 | [C₉H₁₀ClO]⁺ | Loss of iodine radical (•I) |
| 169 | [C₃H₆I]⁺ | Cleavage of ArO-C bond |
| 128 | [C₆H₄ClO]⁺ | Cleavage of ArO-C bond |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: Strong absorptions are expected for polar bonds. Key peaks would confirm the presence of the ether linkage and the aromatic ring.
Raman Spectroscopy: This technique is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. It would be useful for observing the C-I and C-Cl bonds, as well as the symmetric breathing modes of the benzene ring. chemicalbook.com
Table 4: Characteristic Vibrational Frequencies for 1-Chloro-4-(3-iodopropoxy)benzene
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| Ar-O-C Asymmetric Stretch | ~ 1250 | IR (Strong) |
| Ar-O-C Symmetric Stretch | ~ 1040 | Raman |
| C-Cl Stretch | 1100 - 1000 | IR, Raman |
X-ray Crystallography for Single-Crystal Structural Determination
While the specific crystal structure of 1-Chloro-4-(3-iodopropoxy)benzene is not publicly documented, the analysis of structurally similar compounds provides significant insight into the expected findings. For instance, the crystal structure of 1,4-Bis(3-chloropropoxy)benzene has been determined. nih.govnih.gov In this related molecule, the benzene ring exhibits a center of inversion, and the crystal packing is stabilized by intermolecular C-H···π interactions. nih.govnih.gov X-ray diffraction analysis reveals specific bond lengths and angles, confirming the connectivity and conformation of the alkoxy chains relative to the central aromatic ring. nih.govresearchgate.net
Table 1: Crystallographic Data for the Related Compound 1,4-Bis(3-chloropropoxy)benzene
| Parameter | Value |
|---|---|
| Formula | C₁₂H₁₆Cl₂O₂ |
| Molecular Weight | 263.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.9813 (8) |
| b (Å) | 8.3200 (14) |
| c (Å) | 15.273 (2) |
| β (°) | 93.156 (6) |
| Volume (ų) | 632.02 (17) |
| Z | 2 |
Data sourced from a study on a structurally similar compound. nih.gov
Furthermore, X-ray crystallography is instrumental in identifying the structure of solvates, where solvent molecules are incorporated into the crystal lattice. For example, the analysis of 1,2,4,5-Tetrachloro-3,6-diiodobenzene revealed a 1:1 benzene solvate structure. researchgate.net In such cases, the technique details the specific interactions, like C-I···π bonds, between the analyte and the solvent molecule, which can be crucial for understanding the compound's crystallization behavior. researchgate.net
Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating and quantifying the components of a mixture, making them essential for assessing the purity of 1-Chloro-4-(3-iodopropoxy)benzene and for monitoring its synthesis. ijpsjournal.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds. egyankosh.ac.in For 1-Chloro-4-(3-iodopropoxy)benzene, a reversed-phase HPLC method would likely be employed. researchgate.net This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase.
The purity of a sample can be accurately determined by analyzing its chromatogram. The primary peak corresponds to 1-Chloro-4-(3-iodopropoxy)benzene, and its area percentage represents the purity. Impurities, such as starting materials (e.g., 4-chlorophenol (B41353), 1-bromo-3-iodopropane) or byproducts, would appear as separate, smaller peaks.
Advanced detection systems enhance the data obtained. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can acquire a full UV-Vis spectrum for each peak, aiding in peak identification and purity assessment. For even greater certainty, coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of the molecular weight of the compound in each peak, providing definitive identification of the main product and any impurities. egyankosh.ac.in This hyphenated technique is also invaluable for monitoring the progress of a reaction by quantifying the consumption of reactants and the formation of the product over time. numberanalytics.com
Table 2: Illustrative HPLC Parameters for Analysis of Aryl Halides
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18, e.g., 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water researchgate.netsielc.com |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV-Vis at 215 nm or 254 nm researchgate.net |
| Temperature | Ambient |
These parameters are based on established methods for similar chemical structures. researchgate.netsielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.gov While 1-Chloro-4-(3-iodopropoxy)benzene may have limited volatility due to its molecular weight, GC-MS is highly effective for analyzing its more volatile precursors or potential side products from its synthesis.
In the context of reaction monitoring, GC-MS can track the disappearance of volatile starting materials. rsc.org For purity assessment, it can detect any low-boiling-point impurities that might be present in the final product. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects each component, providing two critical pieces of information: the retention time (for identification) and the mass spectrum. The mass spectrum is a molecular fingerprint based on the fragmentation pattern of the ionized molecule, allowing for highly confident structural elucidation of the analyte and any impurities. nih.govrsc.org For instance, methods for analyzing other chlorinated benzene derivatives have been well-established, demonstrating the technique's suitability for this class of compounds. nih.govresearchgate.net
Table 3: Typical GC-MS System Parameters
| Parameter | Description |
|---|---|
| Column | Capillary column, e.g., DB-5ms (polydimethylsiloxane with 5% phenyl) |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) rsc.org |
| Inlet Temperature | 250-300 °C |
| Oven Program | Temperature ramp, e.g., start at 70°C, hold for 2 min, ramp to 300°C at 10°C/min rsc.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
These parameters represent a general setup for the analysis of organic compounds. rsc.org
Computational and Theoretical Investigations of 1 Chloro 4 3 Iodopropoxy Benzene
Analysis of Halogen Bonding Interactions and their Influence on Reactivity and Supramolecular Assembly
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. This interaction, analogous to hydrogen bonding, has gained significant attention for its role in crystal engineering, molecular recognition, and the design of functional materials. bohrium.comresearchgate.net In 1-Chloro-4-(3-iodopropoxy)benzene (B37841), both the chlorine and iodine atoms have the potential to engage in halogen bonding, but the nature and strength of these interactions differ significantly.
The iodine atom, being larger and more polarizable than chlorine, is a much stronger halogen bond donor. Computational studies on similar iodo-substituted organic molecules have shown that the iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, located along the axis of the C-I bond. researchgate.net This positive region can interact favorably with electron-rich sites such as the lone pairs of heteroatoms (e.g., oxygen, nitrogen) or the π-electrons of aromatic systems. rsc.org
The strength of the halogen bond is influenced by both the halogen donor and the acceptor. In the context of 1-Chloro-4-(3-iodopropoxy)benzene, the iodine at the terminus of the propoxy chain is well-positioned to interact with Lewis basic sites on neighboring molecules. These interactions can play a crucial role in directing the self-assembly of the molecules in the solid state, leading to specific, ordered supramolecular architectures. mdpi.com For instance, the iodine atom could form a halogen bond with the oxygen of the propoxy group or the chlorine atom of an adjacent molecule, influencing the crystal packing.
The chlorine atom on the benzene (B151609) ring is a much weaker halogen bond donor compared to iodine. While it also possesses a σ-hole, it is less positive in character. However, it can act as a halogen bond acceptor through its regions of negative electrostatic potential.
The reactivity of the compound can also be influenced by its ability to form halogen bonds. The formation of a halogen bond to the iodine atom can polarize the C-I bond, potentially making the carbon atom more susceptible to nucleophilic attack. This has implications for the use of such compounds in organic synthesis, where the activation of the C-I bond is a key step in many reactions.
Below is a table summarizing the anticipated halogen bonding properties based on theoretical principles.
| Halogen Atom | Potential Role | Relative Strength | Key Interacting Moieties |
| Iodine (I) | Donor | Strong | Lewis bases (e.g., O, N), π-systems |
| Chlorine (Cl) | Donor/Acceptor | Weak as donor | Lewis bases (as donor), Lewis acids (as acceptor) |
Charge Distribution and Reactivity Site Prediction via Electrostatic Potential Maps
Electrostatic potential (ESP) maps are a valuable computational tool for visualizing the distribution of charge on a molecule's surface. youtube.com These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Different colors are used to represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). youtube.com Green and yellow represent intermediate, or neutral, potential. youtube.com
For 1-Chloro-4-(3-iodopropoxy)benzene, an ESP map would reveal several key features:
The Benzene Ring: The presence of the electron-withdrawing chlorine atom and the electron-donating propoxy group would create a nuanced charge distribution on the aromatic ring. The region around the chlorine atom would be relatively electron-poor, while the oxygen of the propoxy group would be an electron-rich site. The π-system of the benzene ring itself generally presents a region of negative potential above and below the plane of the ring. researchgate.net
The Propoxy Chain: The oxygen atom of the propoxy group would be a site of high negative electrostatic potential, making it a likely site for interaction with electrophiles or for acting as a hydrogen or halogen bond acceptor.
The Halogen Atoms: As discussed in the context of halogen bonding, the ESP map would clearly visualize the σ-hole on the iodine atom as a region of positive potential. researchgate.net Conversely, the lateral sides of both the iodine and chlorine atoms would show negative potential.
The ESP map is a powerful predictor of reactivity. Electrophilic attack is most likely to occur at the sites of highest negative potential (the most electron-rich regions). In contrast, nucleophilic attack will be directed towards the regions of highest positive potential (the most electron-poor regions).
Based on the principles of ESP maps and the known electronic effects of the substituents, the following predictions can be made about the reactivity of 1-Chloro-4-(3-iodopropoxy)benzene:
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
| Oxygen of propoxy group | Strongly Negative | Site for electrophilic attack, hydrogen/halogen bond acceptor |
| Iodine atom (along C-I axis) | Positive (σ-hole) | Halogen bond donor |
| Carbon attached to iodine | Slightly Positive | Site for nucleophilic substitution |
| Benzene ring (ortho to propoxy) | Negative | Site for electrophilic aromatic substitution |
| Chlorine atom (lateral sides) | Negative | Weak hydrogen/halogen bond acceptor |
Applications of 1 Chloro 4 3 Iodopropoxy Benzene in Advanced Chemical Research
Role as a Key Intermediate and Building Block in Complex Organic Synthesis
Organic building blocks are foundational components used for the modular assembly of more complex molecular structures, playing a pivotal role in medicinal chemistry, organic synthesis, and materials science. sigmaaldrich.com The unique arrangement of reactive sites in 1-Chloro-4-(3-iodopropoxy)benzene (B37841) positions it as a strategic intermediate for constructing elaborate chemical entities. sigmaaldrich.com
The reactivity of halogen atoms is crucial in organic synthesis, with different halogens on a molecule allowing for selective functionalization. The aliphatic carbon-iodine bond in 1-Chloro-4-(3-iodopropoxy)benzene is significantly more labile than the aromatic carbon-chlorine bond. This difference in reactivity enables the iodopropyl chain to participate in nucleophilic substitution reactions without affecting the chlorophenyl ring. This allows for the introduction of a wide array of functional groups, such as azides, amines, thiols, or cyanides, by reacting the compound with appropriate nucleophiles.
Subsequently, the less reactive chloro-substituent on the benzene (B151609) ring can be activated for participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Buchwald-Hartwig aminations. This two-step approach is a powerful strategy for creating polyfunctionalized aromatic compounds where different substituents are precisely installed. For instance, alkoxybenzene derivatives are known to be useful intermediates in the synthesis of complex molecules like diketopyrrolopyrrole derivatives, which are a class of strongly fluorescent heterocyclic pigments. nih.gov
Table 1: Potential Synthetic Transformations of 1-Chloro-4-(3-iodopropoxy)benzene
| Reactive Site | Reaction Type | Reagents/Catalyst | Resulting Functional Group |
| 3-iodopropoxy | Nucleophilic Substitution | NaN₃ | Azide (B81097) |
| 3-iodopropoxy | Nucleophilic Substitution | KCN | Nitrile |
| 3-iodopropoxy | Nucleophilic Substitution | R₂NH | Tertiary Amine |
| 4-chloro | Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl system |
| 4-chloro | Buchwald-Hartwig Amination | Amine, Pd catalyst | Aryl amine |
| 4-chloro | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Aryl alkyne |
The development of novel ligands is central to advancing transition-metal catalysis. The structure of 1-Chloro-4-(3-iodopropoxy)benzene is well-suited for the synthesis of custom ligands. The terminal iodide can be readily displaced by phosphorus-, nitrogen-, or sulfur-based nucleophiles to install coordinating moieties. The three-carbon propoxy spacer provides flexibility, which can be crucial for the ligand's ability to form stable and catalytically active metal complexes. The chlorophenyl group can serve as a handle for further modification to fine-tune the steric and electronic properties of the resulting ligand or to attach the ligand to a solid support.
The ability to plan a successful multi-step synthesis requires a working knowledge of the uses and limitations of many organic reactions, where the order of execution is often critical. libretexts.org In the total synthesis of complex molecules, intermediates that offer orthogonal reactivity are highly prized. 1-Chloro-4-(3-iodopropoxy)benzene serves as such a scaffold. A synthetic strategy could involve the initial functionalization of the iodopropoxy tail. youtube.comlumenlearning.com After several subsequent synthetic steps to build up molecular complexity, the chlorophenyl group, which remained inert during the initial transformations, can be addressed in a later stage of the synthesis. youtube.comlumenlearning.com This strategic delay in functionalizing the aromatic ring is a common tactic in complex syntheses to avoid interfering with reactions at other sites and to introduce sensitive groups near the end of the synthetic sequence. stackexchange.com This approach has been utilized in the synthesis of various natural products and bioactive compounds, including prenylated indoline (B122111) alkaloids. rsc.org
Development of Radiopharmaceuticals through Radiolabeling Methodologies
The resurgence in the clinical use of radiopharmaceuticals for cancer treatment has spurred the development of new investigational agents. nih.govnih.gov Iodine radioisotopes are particularly valuable due to their range of decay properties suitable for both imaging and therapy. nih.gov The presence of an iodine atom in 1-Chloro-4-(3-iodopropoxy)benzene makes it a direct precursor, or "cold standard," for its radioiodinated analogues.
Radioactive iodine isotopes are typically produced as sodium iodide (Na*I) and can be incorporated into organic molecules through several methods. nih.gov The choice of isotope depends on the intended application.
Table 2: Common Iodine Radioisotopes in Radiopharmaceutical Research
| Isotope | Half-Life | Emission Type | Primary Application |
| Iodine-123 (¹²³I) | 13.2 hours | Gamma (γ) | SPECT Imaging |
| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β+) | PET Imaging |
| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ) | In vitro assays, brachytherapy |
| Iodine-131 (¹³¹I) | 8.0 days | Beta (β-), Gamma (γ) | Therapy, SPECT Imaging |
Two primary strategies are employed for the synthesis of radioiodinated compounds:
Nucleophilic Radioiodination: This method involves the direct displacement of a good leaving group (e.g., tosylate, mesylate, triflate) by a radioactive iodide anion (I⁻). For this to be applied to the target structure, a precursor such as 1-chloro-4-(3-tosyloxypropoxy)benzene would be synthesized and then reacted with Na[I].
Electrophilic Radioiodination: This is a more common method for labeling aromatic rings but can also be adapted for precursors with other functionalities. It involves oxidizing the radioactive iodide to an electrophilic species (e.g., *I⁺). A highly effective approach is iododestannylation, where a trialkyltin precursor (e.g., a tributylstannyl group) is displaced by the electrophilic radioiodine. nih.govmdpi.com This reaction proceeds under mild conditions and typically gives high yields. mdpi.com To use this method, 1-Chloro-4-(3-iodopropoxy)benzene would first be converted to its corresponding tributylstannyl derivative before being subjected to the radioiodination reaction. mdpi.com
Achieving high radiochemical yield (RCY) and radiochemical purity (RCP) is critical for the production of radiopharmaceuticals. nih.gov RCY refers to the efficiency of the entire synthesis process, including purification, while RCP is the percentage of the total radioactivity in the final product that is in the desired chemical form. hzdr.de
Optimization involves systematically varying reaction parameters to maximize the incorporation of the radionuclide into the precursor molecule. mdpi.com Key parameters include the amount of precursor, the concentration of the oxidizing agent (such as Chloramine-T), reaction time, and temperature. mdpi.comsemanticscholar.org
Table 3: Example of Parameters for Radiolabeling Optimization Studies
| Parameter | Range Studied | Optimal Condition (Example) |
| Precursor Amount | 5 - 20 nmol | 10 nmol |
| Oxidizing Agent (Chloramine-T) | 20 - 60 µg | 40 µg |
| Reaction Time | 1 - 15 min | 5 min |
| Reaction Temperature | 25 - 100 °C | Room Temperature |
| pH | 4 - 8 | 5.5 |
| This table is illustrative, based on typical optimization studies for radioiodination as described in the literature. mdpi.com |
It is crucial to distinguish between RCY and RCP. Analytical techniques like radio-thin-layer chromatography (radio-TLC) are often used to determine RCY, but they may not detect degradation products from radiolysis. nih.govnih.gov High-performance liquid chromatography (HPLC) is essential for accurately determining RCP, as it can separate the desired radiolabeled compound from impurities and radiolytic byproducts. nih.govnih.gov Therefore, HPLC analysis is considered vital during the validation phase of radiopharmaceutical development to ensure quality and efficacy. nih.govnih.gov
Synthesis of Novel Radiotracers for in vitro and in vivo Biological Research (excluding human studies)
The presence of an iodine atom in the 1-Chloro-4-(3-iodopropoxy)benzene structure makes it a prime candidate for the synthesis of radioiodinated tracers for use in preclinical biological imaging and biodistribution studies. Radioisotopes of iodine, such as Iodine-125 (¹²⁵I) and Iodine-131 (¹³¹I), are frequently employed in biological research. smolecule.com The synthesis of radiolabeled compounds is a sophisticated process that allows for the tracking and monitoring of molecules within living organisms.
The general strategy for creating a radiotracer from this compound would involve a nucleophilic substitution reaction where the non-radioactive iodine atom is replaced with a radioactive isotope. This is typically achieved by reacting the precursor with a solution of sodium iodide containing the desired radioisotope (e.g., Na¹²⁵I).
Table 1: Potential Radioisotopes for Labeling 1-Chloro-4-(3-iodopropoxy)benzene and Their Properties
| Radioisotope | Half-life | Primary Emissions | Primary Research Use |
| ¹²⁵I | 59.4 days | Gamma (35.5 keV), X-ray (27 keV) | In vitro assays, preclinical biodistribution and metabolic studies. smolecule.com |
| ¹³¹I | 8.02 days | Beta (606 keV), Gamma (364 keV) | Preclinical therapy studies and SPECT imaging. smolecule.com |
| ¹²³I | 13.2 hours | Gamma (159 keV) | Preclinical SPECT (Single Photon Emission Computed Tomography) imaging. |
| ¹²⁴I | 4.18 days | Positron (β+), Gamma | Preclinical PET (Positron Emission Tomography) imaging. |
Once radiolabeled, the resulting tracer, [¹²⁵I]-1-Chloro-4-(3-iodopropoxy)benzene, could be used to study the pharmacokinetics of molecules with similar structures. The chlorobenzene (B131634) moiety could be further functionalized to target specific biological receptors, allowing for targeted delivery and imaging of particular tissues or cell types in animal models. For example, if the chlorobenzene portion were part of a larger molecule with affinity for a specific enzyme or receptor, this radiolabeling strategy would enable non-invasive imaging of that target.
Bioconjugation Methodologies Utilizing the Iodopropoxy Linker
The iodopropoxy group of 1-Chloro-4-(3-iodopropoxy)benzene serves as a reactive handle for bioconjugation, the process of covalently linking a molecule to a biomolecule such as a peptide, protein, or nucleic acid. This is a foundational technique in chemical biology for developing probes, assays, and targeted delivery systems.
Selective Attachment to Biomolecules (e.g., Peptides, Proteins, Nucleic Acids) for Probes and Assays
The terminal iodide of the propoxy chain is a good leaving group, making it susceptible to nucleophilic attack by functional groups present on biomolecules. Thiol groups (-SH) on cysteine residues in proteins and peptides are particularly effective nucleophiles for this type of reaction, forming a stable thioether linkage.
The general reaction scheme would be:
Biomolecule-SH + I-(CH₂)₃-O-C₆H₄-Cl → Biomolecule-S-(CH₂)₃-O-C₆H₄-Cl + HI
This method allows for the site-specific attachment of the chlorophenoxy moiety to a biomolecule. The attached group can then serve various purposes:
As a probe: The chlorobenzene group could be used as a spectroscopic probe to study the local environment of the attachment site on the biomolecule.
As a building block: The chloro-substituent on the benzene ring can be further modified, for example, through palladium-catalyzed cross-coupling reactions, to attach other functional molecules like fluorophores or affinity tags.
Design of Linkers for Targeted Delivery Systems in Chemical Biology Research
The concept of a "magic bullet," a drug that specifically targets diseased cells, is a major goal in medicine, and chemical biology research plays a key role in developing such systems. The 1-Chloro-4-(3-iodopropoxy)benzene structure can be envisioned as a component of a linker system for targeted drug delivery.
In such a design, the iodopropoxy end would be used to attach to a targeting ligand (e.g., a peptide that binds to a cancer cell receptor). The chlorobenzene end could be functionalized to carry a cytotoxic agent. The entire construct would then be delivered to the target site, where the linker might be designed to be cleaved by specific enzymes present in the target environment, releasing the therapeutic payload. The stability of the ether linkage and the potential for differential reactivity at the iodo and chloro positions make this an interesting scaffold for such designs.
Exploration in Materials Science and Polymer Chemistry Research
The reactivity of both the iodo and chloro substituents on 1-Chloro-4-(3-iodopropoxy)benzene makes it a potentially valuable monomer or surface modification agent in materials science.
Synthesis of Functionalized Monomers for Polymerization
This compound can be transformed into a functionalized monomer for various polymerization techniques. For instance, the chloro-substituent can be converted to other functional groups that are amenable to polymerization. A hypothetical pathway could involve:
Heck or Suzuki Coupling: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions to introduce a vinyl group or a boronic ester, respectively. This would create a polymerizable styrene (B11656) or acrylamide-type monomer.
Nucleophilic Aromatic Substitution: Under certain conditions, the chlorine can be replaced by other nucleophiles to introduce polymerizable functionalities.
The iodopropoxy chain would be carried along during polymerization, resulting in a polymer with pendant iodopropoxy groups. These groups can then be used for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of functional molecules.
Table 2: Potential Polymerization Strategies Involving Derivatives of 1-Chloro-4-(3-iodopropoxy)benzene
| Polymerization Method | Monomer Structure (Hypothetical) | Resulting Polymer Feature |
| Free Radical Polymerization | Styrenic derivative (from Heck coupling) | Polystyrene backbone with pendant iodopropoxy groups. |
| ROMP (Ring-Opening Metathesis Polymerization) | Norbornene derivative (from Diels-Alder on a styrenic intermediate) | Polynorbornene backbone with functional side chains. |
| Condensation Polymerization | Dihydroxy derivative (from hydrolysis of chloro group) | Polyether or polyester (B1180765) with iodopropoxy side chains. |
Future Research Directions and Perspectives on 1 Chloro 4 3 Iodopropoxy Benzene
Development of Novel and Sustainable Synthetic Routes
Current synthetic methods for 1-Chloro-4-(3-iodopropoxy)benzene (B37841) often rely on classical nucleophilic substitution reactions, such as reacting 1-chloro-4-bromobenzene with 3-iodopropanol. smolecule.com Future research should focus on developing more sustainable and efficient synthetic strategies.
Green Chemistry Approaches: Emphasis should be placed on routes that align with the principles of green chemistry. This includes the use of environmentally benign solvents (e.g., water, supercritical CO2, or bio-derived solvents), minimizing the use of hazardous reagents, and improving energy efficiency through microwave-assisted or flow chemistry protocols.
Catalytic Methods: Investigating catalytic routes, such as copper- or palladium-catalyzed etherification of 4-chlorophenol (B41353) with 1,3-diiodopropane (B1583150), could offer higher yields and selectivity under milder conditions compared to traditional methods. Research into recyclable catalysts would further enhance the sustainability of the process.
Atom Economy: Designing synthetic pathways with improved atom economy is crucial. This could involve exploring one-pot reactions where multiple transformations occur sequentially in a single reaction vessel, thereby reducing waste and purification steps. For instance, a one-pot synthesis starting from 4-chlorophenol and a suitable three-carbon synthon could be explored.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Conventional Method (e.g., Williamson Ether Synthesis) | Proposed Sustainable Method |
| Starting Materials | 4-chlorophenol, 1,3-dihalopropane, strong base | 4-chlorophenol, bio-based 1,3-propanediol (B51772) derivatives |
| Solvents | Aprotic polar solvents (e.g., DMF, DMSO) | Greener solvents (e.g., water, ionic liquids) |
| Catalyst | Stoichiometric base (e.g., NaH, K2CO3) | Recyclable solid acid/base catalysts, phase-transfer catalysts |
| Energy Input | Conventional heating (often prolonged) | Microwave irradiation, ultrasonic agitation |
| Waste Generation | Significant salt by-products, solvent waste | Reduced by-products, solvent recycling |
Exploration of Unexplored Reactivity Profiles and Reaction Paradigms
The reactivity of 1-Chloro-4-(3-iodopropoxy)benzene is primarily dictated by the differential reactivity of the C-I and C-Cl bonds. The alkyl C-I bond is significantly more labile and susceptible to nucleophilic substitution and metal-insertion reactions than the more inert aryl C-Cl bond.
Future research should systematically explore this differential reactivity under various modern synthetic paradigms:
Selective Cross-Coupling Reactions: While the potential for palladium-catalyzed cross-coupling has been noted, a comprehensive study is needed. smolecule.com Research should focus on selectively activating the C-I bond for Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions while leaving the C-Cl bond intact. This would allow for the sequential functionalization of the molecule at two different sites.
Photoredox Catalysis: Investigating the behavior of the C-I bond under photoredox conditions could unveil novel reaction pathways. For example, visible-light-induced generation of an alkyl radical from the iodopropoxy chain could enable C-C and C-heteroatom bond formations that are complementary to traditional methods.
C-H Activation: Exploring transition-metal-catalyzed C-H activation at the ortho position to the ether linkage on the chlorobenzene (B131634) ring could provide a direct route to more complex, polysubstituted aromatic derivatives without the need for pre-functionalized starting materials.
Design and Synthesis of Advanced Derivatives with Tailored Research Utility
The true potential of 1-Chloro-4-(3-iodopropoxy)benzene lies in its use as a building block for advanced molecules with specific functions. The distinct reactive sites allow for its elaboration into a wide array of derivatives.
Bifunctional Linkers: By selectively reacting the iodo- and chloro- ends, the molecule can serve as a bifunctional linker. For example, the iodo-end could be converted to an azide (B81097) or alkyne for use in "click chemistry," while the chloro-end could participate in a separate coupling reaction, enabling the conjugation of two different molecular entities.
Pharmaceutical Scaffolds: The chlorophenoxy ether motif is present in various bioactive molecules. Using 1-Chloro-4-(3-iodopropoxy)benzene as a starting point, the iodopropoxy chain can be functionalized to introduce pharmacophoric groups, leading to the rapid synthesis of libraries of potential drug candidates for screening.
Polymer and Materials Science: The molecule can be used as a monomer or a functionalizing agent for polymers. For example, converting the iodo-group to a polymerizable moiety (like an acrylate) or using it to initiate living polymerization could lead to novel polymers with tailored properties, where the chlorobenzene unit provides thermal stability or flame retardancy.
Table 2: Potential Advanced Derivatives and Their Research Utility
| Derivative Class | Synthetic Modification | Potential Research Utility |
| Bioconjugates | Convert iodo-group to azide/alkyne; couple to biomolecule | Targeted drug delivery, protein labeling |
| Fluorescent Probes | Couple a fluorophore via Suzuki reaction at the C-Cl bond | Cellular imaging, diagnostic assays |
| Monomers | Convert iodo-group to a polymerizable group (e.g., vinyl, styryl) | Synthesis of functional polymers, advanced materials |
| Catalyst Ligands | Synthesize bidentate ligands by functionalizing both ends | Asymmetric catalysis, organometallic chemistry |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The field of chemistry is being revolutionized by artificial intelligence (AI) and machine learning (ML). researchgate.net These tools can be powerfully applied to the study of 1-Chloro-4-(3-iodopropoxy)benzene.
Computer-Aided Synthesis Planning (CASP): AI algorithms can analyze vast reaction databases to propose novel and efficient synthetic routes to 1-Chloro-4-(3-iodopropoxy)benzene and its derivatives. acs.orgnih.gov These tools can identify non-intuitive pathways that a human chemist might overlook.
Reaction Outcome and Yield Prediction: ML models can be trained on experimental data to predict the outcomes and yields of reactions involving this compound. arxiv.org For instance, when performing a Suzuki coupling at the C-Cl bond, an ML model could predict the optimal ligand, base, and solvent combination from a large matrix of possibilities, saving significant experimental time and resources. researchgate.net
High-Throughput Experimentation (HTE) Data Analysis: HTE can be used to rapidly screen hundreds of reaction conditions for the functionalization of 1-Chloro-4-(3-iodopropoxy)benzene. ML algorithms are essential for analyzing the large datasets generated by HTE to identify complex relationships between reaction parameters and outcomes, leading to rapid process optimization. acs.org
Potential in Emerging Areas of Chemical Biology Tools and Imaging Probes
The unique structure of 1-Chloro-4-(3-iodopropoxy)benzene makes it an attractive candidate for applications in chemical biology and molecular imaging. smolecule.com
Radiolabeled Tracers: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I). This would transform the molecule into a precursor for radiotracers for use in Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging. By attaching this radiolabeled scaffold to a biologically active molecule, researchers could visualize the distribution and targeting of drugs or study biological processes in vivo.
Photoaffinity Probes: The aryl chloride moiety, upon derivatization with an azide group, could function as a photoaffinity label. Upon UV irradiation, it would generate a reactive nitrene species capable of covalently binding to nearby biological macromolecules, allowing for the identification of binding partners of a tethered drug molecule.
Targeted Probes for Bioconjugation: The iodopropoxy chain serves as a flexible and reactive linker. smolecule.com It can be readily converted into a thiol-reactive maleimide, an amine-reactive NHS ester, or other functional groups for covalent attachment to proteins, peptides, or nucleic acids. This enables the creation of targeted probes for studying specific biological systems.
Advanced Mechanistic Investigations under Novel Catalytic Systems
A fundamental understanding of the reaction mechanisms of 1-Chloro-4-(3-iodopropoxy)benzene is key to unlocking its full synthetic potential.
Dual Catalytic Systems: Future studies should explore reactions that utilize dual catalytic cycles, such as the combination of photoredox catalysis with transition metal catalysis. For example, a photoredox catalyst could generate an alkyl radical from the C-I bond, which is then intercepted by a nickel or copper catalyst in a cross-coupling cycle. This could enable previously inaccessible transformations.
Enzymatic Catalysis: Investigating the use of enzymes, such as halogenases or dehalogenases, to selectively functionalize the C-Cl or C-I bonds could provide highly selective and environmentally friendly synthetic routes. Directed evolution could be employed to tailor enzymes for specific transformations on this substrate.
In Situ Spectroscopic Analysis: Employing advanced in situ spectroscopic techniques (e.g., ReactIR, Raman, NMR) to monitor reactions involving 1-Chloro-4-(3-iodopropoxy)benzene in real-time would provide invaluable mechanistic data. This would allow for the identification of transient intermediates and a deeper understanding of the reaction kinetics and pathways under various conditions, including those involving novel catalysts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Chloro-4-(3-iodopropoxy)benzene, and how can purity be validated?
- Methodology :
- Alkynylation and Hydrogenation : Use palladium-catalyzed cross-coupling (e.g., Sonogashira reaction) to attach propargyl groups, followed by stereoselective hydrogenation (e.g., chromium-catalyzed semi-hydrogenation) to reduce alkynes to alkenes or alkanes. Monitor reaction progress via TLC or GC-MS .
- Purity Validation : Employ column chromatography for purification and confirm purity using HPLC (≥95% threshold). Use melting point analysis or differential scanning calorimetry (DSC) to verify crystalline structure .
Q. How can spectroscopic techniques characterize 1-Chloro-4-(3-iodopropoxy)benzene?
- Methodology :
- NMR Analysis : Acquire ¹H-NMR (400–500 MHz, CDCl₃) and ¹³C-NMR (DEPTQ, 100 MHz) to confirm substituent positions. For example, the iodine atom’s electronegativity causes distinct deshielding in adjacent protons .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M−I]⁺ fragments) .
Q. Why is toluene frequently used as a solvent in reactions involving halogenated aromatic compounds?
- Methodology :
- Solvent Compatibility : Toluene’s moderate polarity (dielectric constant ~2.4) and high boiling point (110°C) make it ideal for reflux conditions. It also minimizes side reactions (e.g., nucleophilic substitution) due to its aprotic nature .
- Safety Considerations : Toluene’s low water solubility simplifies post-reaction separation via aqueous workup .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for structural confirmation of halogenated benzene derivatives?
- Methodology :
- Variable-Temperature NMR : Use low-temperature ¹³C-NMR (e.g., 101 K) to slow molecular motion and resolve overlapping peaks in flexible side chains .
- Isotopic Labeling : Introduce deuterated analogs (e.g., CDCl₃) to distinguish solvent artifacts from compound signals .
Q. What methodologies are effective for assessing environmental persistence of halogenated benzene derivatives like 1-Chloro-4-(3-iodopropoxy)benzene?
- Methodology :
- Degradation Studies : Conduct photolysis experiments (UV irradiation in aqueous/organic media) and analyze degradation products via LC-MS/MS. Compare results to structurally similar compounds (e.g., DDE/DDT analogs) to predict environmental half-lives .
- Ecotoxicology Assays : Use in vitro receptor binding assays (e.g., estrogen receptor alpha) to evaluate endocrine disruption potential. Calculate IC₅₀ values and relative binding affinities (RBAs) .
Q. How can radical-polar crossover mechanisms be studied in halogenated benzene derivatives?
- Methodology :
- Photoredox Catalysis : Design experiments with iridium or ruthenium catalysts (e.g., [Ir(ppy)₃]) under blue LED light to generate radicals. Use EPR spectroscopy to detect radical intermediates .
- Kinetic Isotope Effects (KIEs) : Compare reaction rates of proto- and deuterio-substituted compounds to identify rate-determining steps (e.g., hydrogen abstraction vs. halogen displacement) .
Q. What analytical challenges arise in quantifying trace levels of halogenated benzenes in environmental samples?
- Methodology :
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to concentrate analytes from water or soil. Toluene-based standard solutions (e.g., 50 mg/L) ensure calibration accuracy .
- Detection Limits : Employ GC-ECD (electron capture detection) for halogen-specific sensitivity (detection limits ~0.1 ppb). Validate with isotope dilution MS to correct for matrix effects .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
